N-Methyl-4-(naphthalen-1-yloxy)aniline
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Overview
Description
N-Methyl-4-(naphthalen-1-yloxy)aniline is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring connected to an aniline moiety through an ether linkage. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(naphthalen-1-yloxy)aniline typically involves the methylation of 4-(naphthalen-1-yloxy)aniline. One common method is the reaction of 4-(naphthalen-1-yloxy)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes can be used to enhance the reaction efficiency . The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(naphthalen-1-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-Methyl-4-(naphthalen-1-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-4-(naphthalen-1-yloxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a simpler structure, lacking the naphthalene ring.
4-(naphthalen-1-yl)aniline: Similar structure but without the methyl group on the nitrogen atom.
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine.
Uniqueness
N-Methyl-4-(naphthalen-1-yloxy)aniline stands out due to its unique combination of a naphthalene ring and an aniline moiety connected through an ether linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
N-Methyl-4-(naphthalen-1-yloxy)aniline is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its synthesis, biological interactions, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H11NO and a molecular weight of approximately 199.25 g/mol. Its structure features a naphthalene moiety linked through an ether bond to an aniline derivative, with a methyl group attached to the nitrogen atom, enhancing its solubility and reactivity in various chemical environments .
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including:
- Traditional Organic Synthesis : Utilizing standard coupling reactions between naphthalene derivatives and aniline.
- Metal-Catalyzed Reactions : Employing palladium or nickel catalysts to facilitate the formation of the ether bond.
- Microwave-Assisted Synthesis : A modern approach that improves yields and reduces reaction times .
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. It has been studied for its effects on various biochemical pathways, particularly its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .
Table 1: Summary of Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Cytochrome P450 lanosterol 14α-demethylase | Competitive Inhibition | |
Other P450 Isoforms | Notable Affinity | Further studies needed |
Binding Affinities
Molecular docking studies suggest that this compound can effectively interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are critical for mood regulation . This interaction could imply potential applications in treating mood disorders.
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound exhibited binding affinities for serotonin receptors, suggesting a role in modulating neurotransmission .
- Enzyme Interaction Analysis : Another research effort focused on the compound’s interaction with cytochrome P450 enzymes, revealing potential for drug-drug interactions in pharmacological contexts .
Potential Applications
Given its biological activity, this compound holds promise in various fields:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific enzymes or receptors.
- Material Sciences : Due to its unique structural properties, it may also find applications in creating novel materials.
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-methyl-4-naphthalen-1-yloxyaniline |
InChI |
InChI=1S/C17H15NO/c1-18-14-9-11-15(12-10-14)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3 |
InChI Key |
HXNIMXXILZKIFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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